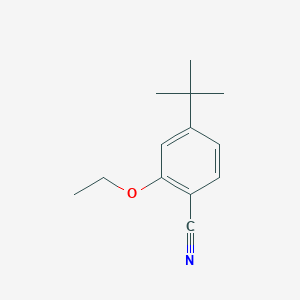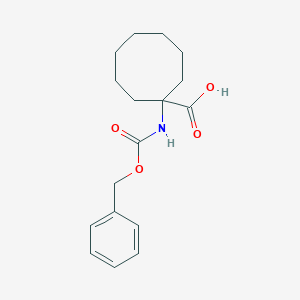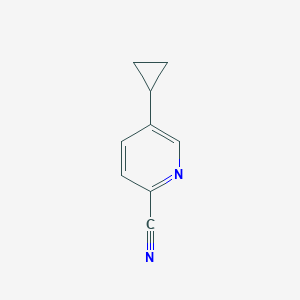
4-(tert-Butyl)-2-ethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-ethoxybenzonitrile, also known as TEBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-ethoxybenzonitrile has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a component in liquid crystals. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-ethoxybenzonitrile is not fully understood, but it is believed to interact with specific proteins or enzymes in the body, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-Butyl)-2-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which ensures that the results obtained from experiments are accurate and reproducible. However, this compound is also relatively expensive and may not be readily available in some labs, which can limit its use in certain experiments.
Direcciones Futuras
4-(tert-Butyl)-2-ethoxybenzonitrile has several potential future directions for research. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, this compound may have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
4-(tert-Butyl)-2-ethoxybenzonitrile can be synthesized through a multistep process that involves the reaction of 4-chloro-2-ethoxybenzonitrile with tert-butyl magnesium chloride. The resulting product is then purified through recrystallization, yielding this compound. This synthesis method has been extensively studied and optimized to ensure that the final product is of high purity and quality.
Propiedades
| 168036-27-9 | |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
4-tert-butyl-2-ethoxybenzonitrile |
InChI |
InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3 |
Clave InChI |
NQGYIYWKHAGKDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)


![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)


![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
